o-Methylbenzyl acetate
o-Methylbenzyl acetate
2-Methylbenzyl alcohol acetate, also known as benzenemethanol, 2-methyl-, acetate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. 2-Methylbenzyl alcohol acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methylbenzyl alcohol acetate is primarily located in the membrane (predicted from logP). Outside of the human body, 2-methylbenzyl alcohol acetate can be found in parsley. This makes 2-methylbenzyl alcohol acetate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
17373-93-2
VCID:
VC21015764
InChI:
InChI=1S/C10H12O2/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-6H,7H2,1-2H3
SMILES:
CC1=CC=CC=C1COC(=O)C
Molecular Formula:
C10H12O2
Molecular Weight:
164.2 g/mol
o-Methylbenzyl acetate
CAS No.: 17373-93-2
Cat. No.: VC21015764
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Methylbenzyl alcohol acetate, also known as benzenemethanol, 2-methyl-, acetate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. 2-Methylbenzyl alcohol acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methylbenzyl alcohol acetate is primarily located in the membrane (predicted from logP). Outside of the human body, 2-methylbenzyl alcohol acetate can be found in parsley. This makes 2-methylbenzyl alcohol acetate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 17373-93-2 |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | (2-methylphenyl)methyl acetate |
| Standard InChI | InChI=1S/C10H12O2/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-6H,7H2,1-2H3 |
| Standard InChI Key | BKKDUUVBVHYZFA-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1COC(=O)C |
| Canonical SMILES | CC1=CC=CC=C1COC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator